4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol
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Overview
Description
4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. This compound is characterized by the presence of a thiol group (-SH) attached to the triazine ring, which imparts unique chemical properties. Triazine derivatives are widely studied due to their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-6-(methylamino)-1,3,5-triazine with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
4-Methyl-6-(methylamino)-1,3,5-triazine+H2S→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Scientific Research Applications
4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. Additionally, the triazine ring can interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 4-Methyl-6-(methylamino)-1,3,5-triazine
Uniqueness
4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other triazine derivatives that lack the thiol functionality.
Properties
Molecular Formula |
C5H8N4S |
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Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-methyl-6-(methylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C5H8N4S/c1-3-7-4(6-2)9-5(10)8-3/h1-2H3,(H2,6,7,8,9,10) |
InChI Key |
JSXFXTUHQYJKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)N=C(N1)NC |
Origin of Product |
United States |
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